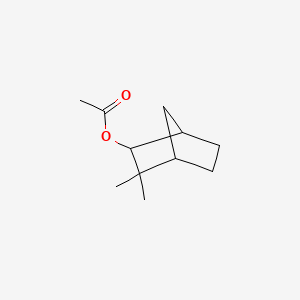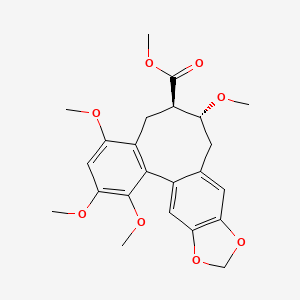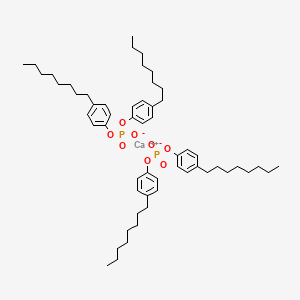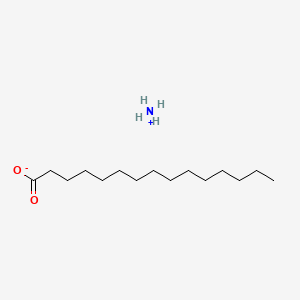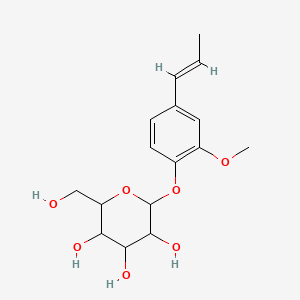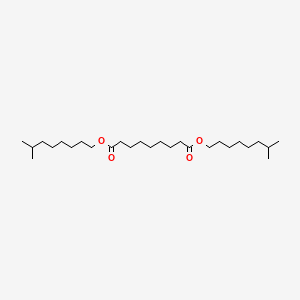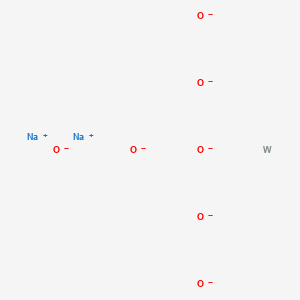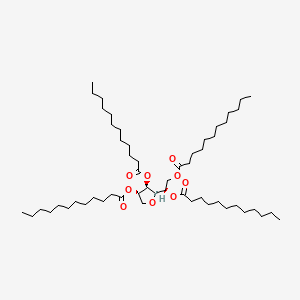
Sorbitan, tetradodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitan, tetradodecanoate, also known as sorbitan monolaurate, is a nonionic surfactant derived from the esterification of sorbitan with lauric acid. It is widely used in various industries due to its emulsifying, dispersing, and stabilizing properties. This compound is particularly valued in the production of cosmetics, pharmaceuticals, and food products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sorbitan, tetradodecanoate is synthesized through the esterification of sorbitan with lauric acid. The reaction typically involves heating sorbitan and lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) for several hours. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where sorbitan and lauric acid are fed into a reactor, and the esterification reaction is catalyzed by an acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted starting materials, resulting in the desired ester product.
Analyse Des Réactions Chimiques
Types of Reactions: Sorbitan, tetradodecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions:
Esterification: Sorbitan and lauric acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: this compound can be hydrolyzed in the presence of water and a base (e.g., sodium hydroxide) to yield sorbitan and lauric acid.
Major Products Formed:
Esterification: this compound
Hydrolysis: Sorbitan and lauric acid
Applications De Recherche Scientifique
Sorbitan, tetradodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic compounds.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the formulation of cosmetics, personal care products, and food emulsifiers.
Mécanisme D'action
Sorbitan, tetradodecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and solubilization. This mechanism is crucial in applications such as drug delivery, where it enhances the solubility and bioavailability of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
- Sorbitan monostearate
- Sorbitan tristearate
- Sorbitan monolaurate
Comparison: Sorbitan, tetradodecanoate is unique due to its specific fatty acid chain length (lauric acid), which imparts distinct emulsifying and stabilizing properties. Compared to sorbitan monostearate and sorbitan tristearate, this compound has a lower melting point and is more effective in forming water-in-oil emulsions. Its hydrophilic-lipophilic balance (HLB) value is also different, making it suitable for specific applications where other sorbitan esters may not be as effective.
Propriétés
Numéro CAS |
93963-93-0 |
|---|---|
Formule moléculaire |
C54H100O9 |
Poids moléculaire |
893.4 g/mol |
Nom IUPAC |
[(2R)-2-[(2R,3R,4S)-3,4-di(dodecanoyloxy)oxolan-2-yl]-2-dodecanoyloxyethyl] dodecanoate |
InChI |
InChI=1S/C54H100O9/c1-5-9-13-17-21-25-29-33-37-41-49(55)59-45-47(61-50(56)42-38-34-30-26-22-18-14-10-6-2)53-54(63-52(58)44-40-36-32-28-24-20-16-12-8-4)48(46-60-53)62-51(57)43-39-35-31-27-23-19-15-11-7-3/h47-48,53-54H,5-46H2,1-4H3/t47-,48+,53-,54-/m1/s1 |
Clé InChI |
YWSDIOKOZYVZFR-OHTOXZDKSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



